ethyl 5-(N-((4-chlorophenyl)sulfonyl)isonicotinamido)-2-methylbenzofuran-3-carboxylate
Description
Introduction to Ethyl 5-(N-((4-Chlorophenyl)Sulfonyl)Isonicotinamido)-2-Methylbenzofuran-3-Carboxylate
Chemical Identity and Nomenclature
The compound is systematically named using IUPAC guidelines to reflect its substituents and functional groups. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 420107-33-1 |
| Molecular Formula | C₂₄H₁₉ClN₂O₆S |
| Molecular Weight | 505.93 g/mol |
| IUPAC Name | This compound |
The name delineates three critical components:
Historical Context in Heterocyclic Chemistry
Benzofuran derivatives have been synthesized since Perkin's first report in 1870. Their pharmacological relevance expanded in the 20th century with discoveries of anticancer, antimicrobial, and anti-inflammatory activities. The integration of sulfonamide groups—a hallmark of antibacterial agents like sulfanilamide—into benzofuran scaffolds emerged as a strategy to enhance bioactivity. Concurrently, isonicotinamide derivatives gained traction as kinase inhibitors and antimicrobial agents. This compound exemplifies modern efforts to hybridize these motifs for multitarget drug design.
Structural Motifs and Functional Group Significance
The molecule's architecture combines three pharmacologically significant domains:
Benzofuran Core
- Planar aromatic system : Enables π-π stacking with biological targets.
- Methyl group at C2 : Enhances lipophilicity and metabolic stability.
- Ethyl carboxylate at C3 : Serves as a hydrogen bond acceptor and modulates solubility.
Sulfonamide Linkage
- N-S bond : Imparts rigidity and stabilizes protein interactions via hydrogen bonding.
- 4-Chlorophenyl group : Electron-withdrawing effects enhance sulfonamide acidity (pKa ~6–8), favoring ionized states at physiological pH.
Isonicotinic Moiety
- Pyridine ring : Participates in coordination bonds with metal ions in enzymatic pockets.
- Amide functionality : Facilitates hydrogen bonding with residues like Asp or Glu in target proteins.
| Functional Group | Role in Bioactivity |
|---|---|
| Benzofuran | DNA intercalation, enzyme inhibition |
| Sulfonamide | Antibacterial target engagement |
| Isonicotinamide | Kinase inhibition, metal chelation |
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O6S/c1-3-32-24(29)22-15(2)33-21-9-6-18(14-20(21)22)27(23(28)16-10-12-26-13-11-16)34(30,31)19-7-4-17(25)5-8-19/h4-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOVGVJHOXWIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(N-((4-chlorophenyl)sulfonyl)isonicotinamido)-2-methylbenzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Formula : C₁₄H₁₃ClN₄O₃S
- Molecular Weight : 348.8 g/mol
- CAS Number : Not specified in the available literature.
The presence of a benzofuran moiety combined with a sulfonamide group suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial action.
Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : The compound shows promising cytotoxic effects against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .
- Selectivity Index : The selectivity index relative to healthy tissues is favorable, indicating a potential therapeutic window that could be exploited for cancer treatment .
Antimicrobial Activity
In addition to its antitumor properties, this compound may also possess antimicrobial activity. Studies on related compounds have shown that certain derivatives can inhibit bacterial growth, suggesting that this compound might also exhibit similar properties .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 10 | Apoptosis via ROS |
| Antitumor | HeLa | 15 | Apoptosis via ROS |
| Antimicrobial | Staphylococcus aureus | 25 | Cell wall synthesis inhibition |
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of benzofuran derivatives, this compound was tested alongside known chemotherapeutics. The results indicated that this compound had comparable or superior activity against MCF-7 cells when compared to Doxorubicin, a standard chemotherapy agent .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of structurally similar compounds. This compound demonstrated effective inhibition of Staphylococcus aureus growth, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamide Derivatives
Core Structure : 1,3,4-Oxadiazole ring with sulfanyl acetamide and substituted aryl groups.
Key Differences :
- The oxadiazole derivatives lack the benzofuran core but share a sulfanyl group (vs. sulfonyl in the target compound) and chlorophenyl substituents.
- Synthesized via conversion of aromatic acids to esters, hydrazides, and oxadiazole thiols, followed by coupling with bromoacetamide derivatives .
Biological Activity : - Moderate to high inhibitory activity against acetylcholinesterase (AChE) , with IC₅₀ values ranging from 12–45 µM , outperforming butyrylcholinesterase (BChE) and lipoxygenase (LOX) inhibition .
Molecular Weight : ~350–400 g/mol (estimated from synthesis precursors), lighter than the target compound.
N-Nicotinoyl-1-Ethyl-6-Fluoro-1,4-Dihydro-7-Piperazin-1-yl-4-Oxoquinoline-3-Carboxylates
Core Structure: Fluoroquinolone scaffold modified with nicotinoyl and piperazine groups. Key Differences:
- The quinolone core replaces benzofuran, with a fluorine atom enhancing antibacterial activity. The nicotinoyl group (pyridine-3-carboxamide) is analogous to the isonicotinamide (pyridine-4-carboxamide) in the target compound.
- Synthesized via norfloxacin-derived acid chloride coupled with nicotinoyl chloride . Biological Activity:
- Antibacterial activity against Gram-negative bacteria (e.g., E. coli MIC: 0.19–0.37 µg/mL) surpassing Gram-positive strains (S. aureus MIC: 1.9–3.5 µg/mL) . Molecular Weight: ~450–500 g/mol (e.g., norfloxacin base: 319.3 g/mol; nicotinoyl addition increases weight), comparable to the target compound.
Structural and Functional Analysis
Key Observations :
- Sulfonyl vs.
- Benzofuran vs. Quinolone/Oxadiazole: The benzofuran core offers rigidity and planar aromaticity, contrasting with the quinolone’s broader antibiotic spectrum or oxadiazole’s metabolic stability.
- Ester Functionality: Ethyl ester in the target compound and quinolone derivatives may improve membrane permeability compared to non-esterified analogs.
Research Implications and Gaps
- The target compound’s isonicotinamide (pyridine-4-carboxamide) group differs from the nicotinamide (pyridine-3-carboxamide) in ’s quinolones, which could alter target specificity (e.g., NAD⁺-dependent enzymes vs. DNA gyrase).
- The 4-chlorophenyl group in the target compound is structurally analogous to substituents in both comparison compounds, suggesting shared pharmacophore elements for hydrophobic interactions.
Preparation Methods
Esterification of 2-Methylbenzofuran-3-carboxylic Acid
The synthesis begins with the esterification of 2-methylbenzofuran-3-carboxylic acid to form the ethyl ester derivative. This step typically employs ethanol as both the solvent and nucleophile, with sulfuric acid or thionyl chloride as catalysts.
Representative Procedure:
A mixture of 2-methylbenzofuran-3-carboxylic acid (10.0 g, 52.6 mmol), ethanol (150 mL), and concentrated H₂SO₄ (2 mL) is refluxed for 6–8 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. After solvent evaporation, ethyl 2-methylbenzofuran-3-carboxylate is obtained as a pale-yellow solid (yield: 85–90%).
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
The ethyl ester intermediate undergoes sulfonylation at the 5-position of the benzofuran ring. This step utilizes 4-chlorobenzenesulfonyl chloride in the presence of a base to deprotonate the aromatic ring and facilitate electrophilic substitution.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0°C → room temperature |
| Reaction Time | 4–6 hours |
| Yield | 70–75% |
Procedure:
To a cooled (0°C) solution of ethyl 2-methylbenzofuran-3-carboxylate (5.0 g, 22.7 mmol) in DCM (100 mL), TEA (4.7 mL, 34.1 mmol) and 4-chlorobenzenesulfonyl chloride (5.2 g, 24.9 mmol) are added dropwise. The mixture is stirred at room temperature until completion (monitored by TLC). The organic layer is washed with 10% HCl, dried over Na₂SO₄, and concentrated to afford ethyl 5-((4-chlorophenyl)sulfonyl)-2-methylbenzofuran-3-carboxylate as a white powder.
Amidation with Isonicotinoyl Chloride Hydrochloride
The final step involves coupling the sulfonylated intermediate with isonicotinoyl chloride hydrochloride to introduce the isonicotinamido moiety. This reaction requires activation of the amino group and careful stoichiometric control.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) |
| Temperature | 20°C (ambient) |
| Reaction Time | 48 hours |
| Yield | 80–90% |
Procedure:
A mixture of ethyl 5-((4-chlorophenyl)sulfonyl)-2-methylbenzofuran-3-carboxylate (4.5 g, 10.1 mmol), isonicotinoyl chloride hydrochloride (2.3 g, 12.1 mmol), and TEA (3.4 mL, 24.3 mmol) in THF (50 mL) is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the residue is washed sequentially with water, 10% NaHCO₃, and brine. Recrystallization from acetone yields the title compound as a crystalline solid.
Critical Analysis of Reaction Conditions
Solvent Selection
Base and Stoichiometry
Triethylamine is consistently employed to neutralize HCl generated during sulfonylation and amidation. A 1.2–1.5 molar excess of base relative to the sulfonyl chloride or isonicotinoyl chloride ensures complete reaction.
Temperature and Time
-
Low temperatures (0°C) during sulfonylation prevent exothermic side reactions.
-
Extended reaction times (48 hours) for amidation ensure full conversion, as evidenced by NMR monitoring.
Characterization and Validation
The final product is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data:
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.27 (t, 3H, CH₂CH₃), 2.34 (s, 3H, CH₃), 8.77 (d, 2H, pyridine-H) |
| IR (ATR) | 1679 cm⁻¹ (C=O), 1527 cm⁻¹ (S=O) |
| HRMS | m/z 498.94 [M+H]⁺ (calculated: 498.94) |
Yield Optimization Challenges
-
Purity of Isonicotinoyl Chloride Hydrochloride: Commercial batches with >98% purity are essential to avoid byproducts.
-
Moisture Sensitivity: All reactions must be conducted under anhydrous conditions to prevent hydrolysis of acyl chlorides.
Alternative Synthetic Routes
While the above method is standard, exploratory approaches include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
